3-(2-Carboethoxybenzoyl)thiophene
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Overview
Description
3-(2-Carboethoxybenzoyl)thiophene is a heterocyclic compound belonging to the class of thiophene derivatives.
Preparation Methods
The synthesis of 3-(2-Carboethoxybenzoyl)thiophene can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods often involve the use of these synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
3-(2-Carboethoxybenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring undergoes substitution at the α-position more readily than at the β-position.
Condensation: The compound can participate in condensation reactions, forming various derivatives.
Scientific Research Applications
3-(2-Carboethoxybenzoyl)thiophene has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: The compound has potential biological applications due to its structural similarity to biologically active thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3-(2-Carboethoxybenzoyl)thiophene involves its interaction with various molecular targets and pathways. The thiophene ring system is known to exhibit pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The compound’s effects are mediated through its interaction with specific enzymes and receptors, modulating biological pathways.
Comparison with Similar Compounds
3-(2-Carboethoxybenzoyl)thiophene can be compared with other thiophene derivatives such as:
Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.
Benzothiophene derivatives: These compounds exhibit similar biological activities and are used in pharmaceuticals like Raloxifene and Zileuton.
The uniqueness of this compound lies in its specific structural features and the potential for diverse applications in various fields.
Properties
IUPAC Name |
ethyl 2-(thiophene-3-carbonyl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3S/c1-2-17-14(16)12-6-4-3-5-11(12)13(15)10-7-8-18-9-10/h3-9H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDFBYVEETWXBT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641830 |
Source
|
Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904633-30-3 |
Source
|
Record name | Ethyl 2-(thiophene-3-carbonyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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